![molecular formula C10H8IN3OS B5769721 N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5769721.png)
N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]acetamide, commonly known as ITA, is a chemical compound with potential applications in scientific research. ITA is a derivative of thiadiazole, a heterocyclic organic compound that has been extensively studied due to its diverse biological activities. ITA has been synthesized using different methods, and its mechanism of action and potential applications in scientific research have been investigated.
Wirkmechanismus
ITA exerts its anticancer activity through different mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. ITA has been shown to inhibit the activation of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. ITA has also been shown to inhibit the expression of VEGF, a protein that promotes angiogenesis. ITA has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
ITA has been shown to have different biochemical and physiological effects, depending on the concentration and duration of exposure. ITA has been shown to induce oxidative stress in cancer cells, leading to the generation of reactive oxygen species and DNA damage. ITA has also been shown to modulate the expression of different genes involved in cell cycle regulation, DNA repair, and apoptosis. ITA has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
ITA has several advantages for lab experiments, including its high purity and stability. ITA can be easily synthesized using different methods, and its structure can be confirmed using different spectroscopic techniques. ITA has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent. However, ITA has some limitations, including its low solubility in water and its potential to form aggregates in solution. ITA can also be affected by different factors, including pH, temperature, and light, which can affect its stability and activity.
Zukünftige Richtungen
ITA has several potential future directions in scientific research, including its investigation as a potential anticancer agent for different types of cancer. ITA can also be investigated for its potential as a radioprotective agent, as it has been shown to protect normal cells from radiation-induced damage. ITA can also be modified to improve its solubility and stability in solution, which can enhance its activity and selectivity. ITA can also be used as a lead compound for the development of new anticancer agents with improved activity and selectivity.
Synthesemethoden
ITA can be synthesized using different methods, including the reaction of 2-amino-5-iodobenzonitrile with thiosemicarbazide in the presence of acetic acid and sodium acetate. The reaction yields ITA as a yellow solid, which can be purified using recrystallization. Other methods involve the reaction of 5-iodo-2-nitrobenzoic acid with thiosemicarbazide in the presence of sodium hydroxide and acetic acid or the reaction of 2-acetylthiophene with 5-iodo-2-nitrobenzoyl chloride in the presence of pyridine.
Wissenschaftliche Forschungsanwendungen
ITA has potential applications in scientific research, particularly in the field of cancer research. ITA has been shown to inhibit the growth of cancer cells in vitro and in vivo. ITA has been investigated as a potential anticancer agent for different types of cancer, including breast cancer, lung cancer, and colon cancer. ITA has also been investigated for its potential as a radioprotective agent, as it has been shown to protect normal cells from radiation-induced damage.
Eigenschaften
IUPAC Name |
N-[5-(2-iodophenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN3OS/c1-6(15)12-10-14-13-9(16-10)7-4-2-3-5-8(7)11/h2-5H,1H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRPITYRGKWJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

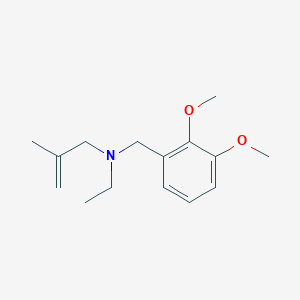
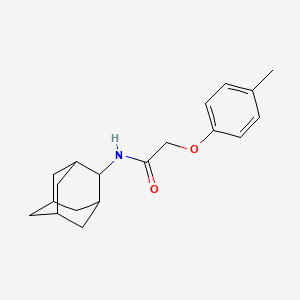

![1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-1-propanone](/img/structure/B5769664.png)
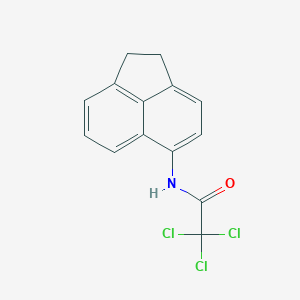
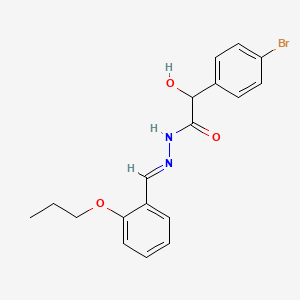
![2-[(3-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5769691.png)

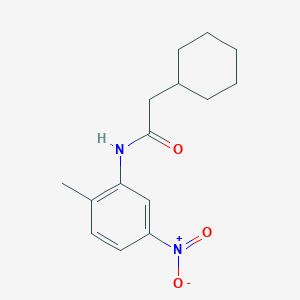
![N'-[(5-bromo-2-chlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5769710.png)
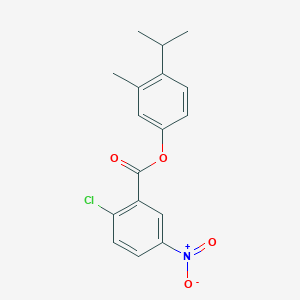
![2-methoxy-6-methyl-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5769739.png)
![1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5769743.png)
![N-(3-fluorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5769744.png)